Glutaryl-gly-gly-phe-amc

Descripción general

Descripción

Glutaryl-gly-gly-phe-amc is a proteolytic peptide used in the study of the proteasome. It is a sensitive fluorogenic substrate for chymotrypsin, which means it can be used to measure the activity of this enzyme by producing a fluorescent signal upon cleavage . This compound is particularly useful in biochemical research for studying enzyme kinetics and protease activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glutaryl-gly-gly-phe-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, lyophilization (freeze-drying) is employed to obtain the peptide in a stable, dry form suitable for storage and transport .

Análisis De Reacciones Químicas

Types of Reactions

Glutaryl-gly-gly-phe-amc primarily undergoes hydrolysis reactions catalyzed by proteases such as chymotrypsin. The hydrolysis of the amide bond in the peptide releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected using fluorescence spectroscopy.

Common Reagents and Conditions

Proteases: Enzymes like chymotrypsin are commonly used to catalyze the hydrolysis of this compound.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are used to maintain the pH during the reaction.

Fluorescence Detection: The release of AMC is monitored using a fluorescence spectrophotometer with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

Major Products

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for measuring protease activity in various biological samples .

Aplicaciones Científicas De Investigación

Protease Inhibition

One of the primary applications of glutaryl-gly-gly-phe-amc is as a protease inhibitor . Proteases play crucial roles in numerous biological processes, including digestion, immune response, and cell signaling. Inhibiting these enzymes can be beneficial in therapeutic contexts, particularly in cancer and infectious diseases.

- Mechanism of Action : this compound acts as a substrate for certain proteases, leading to the release of the fluorogenic moiety AMC (7-amino-4-methylcoumarin) upon cleavage. This release can be quantitatively measured, providing insights into protease activity.

-

Case Studies :

- A study highlighted the use of this compound in monitoring the activity of oligopeptidase B from Trypanosoma brucei. The enzyme's activity was assessed using this compound as a substrate, demonstrating its effectiveness in real-time fluorescence assays .

- Another research focused on the inhibition of furin, a serine protease implicated in various diseases. Compounds similar to this compound have shown promising results in inhibiting furin activity, which could lead to therapeutic advancements against related pathologies .

Enzyme Activity Monitoring

The ability to monitor enzyme activity is crucial in biochemical research and drug development. This compound serves as a sensitive probe for detecting proteolytic activity.

- Fluorogenic Properties : The compound's structure allows it to release AMC upon enzymatic cleavage, which can be detected using fluorescence spectroscopy. This property makes it an excellent tool for studying enzyme kinetics and screening for inhibitors.

-

Applications in Research :

- In studies involving microbial dark matter, this compound was utilized to investigate aminopeptidase activities. The hydrolysis of this compound under specific conditions provided insights into the enzymatic profiles of novel microbial species .

- Research on vitamin K-dependent proteins demonstrated that this compound could be used to assess the activation of these proteins through proteolytic cleavage, showcasing its versatility in different biochemical contexts .

Therapeutic Potential

The therapeutic implications of this compound extend beyond basic research into clinical applications.

- Cancer Therapy : By inhibiting specific proteases involved in tumor progression and metastasis, compounds like this compound may contribute to the development of novel cancer treatments. For instance, furin inhibitors are being explored for their potential to reduce tumor growth by preventing the activation of pro-tumorigenic factors .

- Infectious Diseases : The inhibition of proteases essential for viral replication presents another area where this compound could be beneficial. Its application in developing antiviral strategies against viruses that rely on host proteases for their life cycle is an exciting prospect.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of glutaryl-gly-gly-phe-amc involves its cleavage by proteases such as chymotrypsin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the amide bond, releasing the fluorescent AMC moiety. This reaction allows researchers to quantify protease activity based on the intensity of the fluorescence signal .

Comparación Con Compuestos Similares

Similar Compounds

Glutaryl-gly-arg-amc: Another fluorogenic substrate used to study protease activity.

Glutaryl-ala-ala-phe-amc: Similar in structure and used for similar applications in protease assays.

Uniqueness

Glutaryl-gly-gly-phe-amc is unique due to its specific peptide sequence, which makes it a preferred substrate for chymotrypsin. Its high sensitivity and strong fluorescence signal upon cleavage make it an invaluable tool in various biochemical and medical research applications .

Actividad Biológica

Glutaryl-gly-gly-phe-amc (GGF-AMC) is a fluorogenic substrate extensively utilized in biochemical research, particularly for studying protease activity. Its unique structure and ability to fluoresce upon cleavage make it a valuable tool in various applications, including enzyme kinetics, proteolytic pathway analysis, and drug discovery.

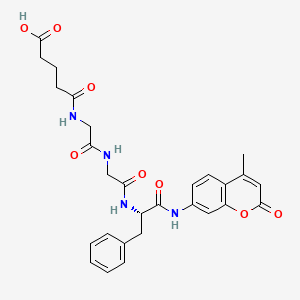

Chemical Structure and Properties

This compound is characterized by its peptide sequence, which includes glutaryl, glycine, glycine, phenylalanine, and the fluorescent moiety 7-amido-4-methylcoumarin (AMC). The compound's structure allows it to be specifically cleaved by certain proteases, notably chymotrypsin, leading to the release of AMC, which can then be quantified through fluorescence spectroscopy.

The primary mechanism of action for GGF-AMC involves its hydrolysis by proteases. Chymotrypsin recognizes the peptide bond between glycine and phenylalanine within the substrate, catalyzing the cleavage that releases AMC. This reaction can be monitored in real-time through fluorescence detection, where the increase in fluorescence correlates with protease activity.

Reaction Overview

Enzyme Kinetics

GGF-AMC is primarily employed to study enzyme kinetics and protease activity. Its specificity for chymotrypsin allows researchers to accurately measure enzyme activity in complex biological samples.

Cell Biology

In cell biology, GGF-AMC is used in assays to assess proteasome activity within cell lysates. This application is crucial for understanding cellular protein turnover and degradation processes.

Drug Discovery

The compound serves as a substrate in drug discovery efforts aimed at identifying protease inhibitors. By screening various compounds against GGF-AMC, researchers can evaluate potential therapeutic agents targeting specific proteases involved in disease mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Specificity | Applications |

|---|---|---|

| Glutaryl-gly-arg-amc | Chymotrypsin | Protease assays |

| Glutaryl-ala-ala-phe-amc | Broad specificity | Protease activity measurement |

| N-succinyl-Gly-Pro-Leu-Gly-Pro-AMC | Mixed specificity | Enzyme kinetics and inhibitor studies |

GGF-AMC stands out due to its high sensitivity and specificity for chymotrypsin, making it a preferred choice over other substrates that may exhibit broader cleavage profiles.

Case Studies and Research Findings

- Protease Activity Assay : A study utilizing GGF-AMC demonstrated its effectiveness in measuring the protease activity of Borrelia burgdorferi. The fluorescence emitted upon hydrolysis was monitored to determine enzyme kinetics under various conditions .

- Inhibition Studies : Research has shown that GGF-AMC can be used to assess the inhibition patterns of different protease inhibitors. For instance, various concentrations of EDTA and PMSF were tested alongside GGF-AMC to evaluate their effects on chymotrypsin activity .

- Clinical Relevance : In a clinical context, GGF-AMC has been employed to profile peptidases in pathological states, such as assessing changes in plasma proteolytic activity during shock conditions .

Propiedades

IUPAC Name |

5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O8/c1-17-12-27(38)40-22-14-19(10-11-20(17)22)31-28(39)21(13-18-6-3-2-4-7-18)32-25(35)16-30-24(34)15-29-23(33)8-5-9-26(36)37/h2-4,6-7,10-12,14,21H,5,8-9,13,15-16H2,1H3,(H,29,33)(H,30,34)(H,31,39)(H,32,35)(H,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCLFHIPMBWDB-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.